4-[Bis(4-Fluorophenyl)methylene]piperidine hydrobromide
Overview
Description
Synthesis Analysis
The synthesis of related piperidine compounds involves various chemical reactions, including hydroformylation and reactions with specific catalysts. For instance, the synthesis of neuroleptic agents Fluspirilen and Penfluridol, which contain a similar bis(p-fluorophenyl)butyl group bound to a nitrogen atom of a piperidine moiety, demonstrates the complexity and specificity of synthesizing such compounds. A key intermediate, 4,4-bis(p-fluorophenyl)butylbromide, is prepared starting from 4,4'-difluorobenzophenone, involving rhodium-catalyzed hydroformylation (Botteghi et al., 2001).
Molecular Structure Analysis
Molecular structure analysis of piperidine derivatives reveals insights into their conformation and interaction patterns. For example, the molecular structure of bis{1,1'-[1,3,5-Trimethyl-1,3-phenylenebis(methylene)]di-1H-piperidinium}tetrabromide trihydrate provides a detailed view of the piperidine ring's chair conformation and the usefulness of Hirshfeld surface technique in visualizing intermolecular relations in crystal structures (Pon Matheswari et al., 2022).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds can be complex, involving multiple potential reaction pathways and interactions with biological molecules. Molecular docking studies have shown that certain piperidine derivatives bind efficiently to proteins, suggesting significant biological activities, including anticancer properties (Pon Matheswari et al., 2022).
Scientific Research Applications
Synthesis and Evaluation of Ligands for D2-like Receptors : Research on arylcycloalkylamines, including phenyl piperidines, investigates how arylalkyl substituents can influence the potency and selectivity of binding affinity at D2-like receptors. This study illustrates the importance of specific pharmacophoric groups in designing antipsychotic agents, suggesting a broader context in which similar compounds could be studied for their interactions with neuroreceptors (Sikazwe et al., 2009).
Nucleophilic Aromatic Substitution of the Nitro-group : This research demonstrates the chemical reactivity of piperidine with nitro-substituted benzene derivatives, showcasing a fundamental reaction mechanism that could be relevant for modifying or synthesizing compounds similar to 4-[Bis(4-Fluorophenyl)methylene]piperidine hydrobromide. Such mechanisms are crucial for understanding how to design and synthesize novel compounds with specific desired properties (Pietra & Vitali, 1972).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
properties
IUPAC Name |
4-[bis(4-fluorophenyl)methylidene]piperidine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2N.BrH/c19-16-5-1-13(2-6-16)18(15-9-11-21-12-10-15)14-3-7-17(20)8-4-14;/h1-8,21H,9-12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYGTZLORLCADEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1=C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70598080 | |
Record name | 4-[Bis(4-fluorophenyl)methylidene]piperidine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70598080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[Bis(4-Fluorophenyl)methylene]piperidine hydrobromide | |
CAS RN |
111627-29-3 | |
Record name | 4-[Bis(4-fluorophenyl)methylidene]piperidine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70598080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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